molecular formula C7H9N3O B12075451 2-Methoxypyridine-4-carboxamidine

2-Methoxypyridine-4-carboxamidine

Cat. No.: B12075451
M. Wt: 151.17 g/mol
InChI Key: KUJROJBFTGOJSW-UHFFFAOYSA-N
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Description

2-methoxypyridine-4-carboximidamide is a chemical compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxypyridine-4-carboximidamide typically involves the reaction of 2-methoxypyridine with suitable reagents to introduce the carboximidamide group at the 4-position. One common method involves the use of cyanamide as a reagent under acidic conditions to achieve the desired substitution .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions

2-methoxypyridine-4-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-methoxypyridine-4-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxypyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxypyridine-4-carboximidamide is unique due to the presence of both the methoxy and carboximidamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-methoxypyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4H,1H3,(H3,8,9)

InChI Key

KUJROJBFTGOJSW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(=N)N

Origin of Product

United States

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